6-(乙磺酰基)-2H-1,4-苯并恶嗪-3(4H)-酮

描述

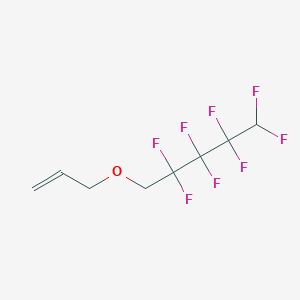

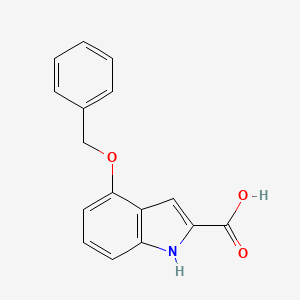

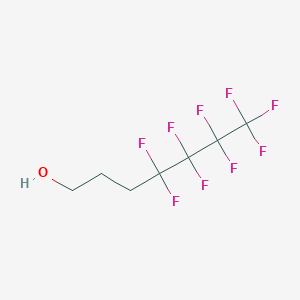

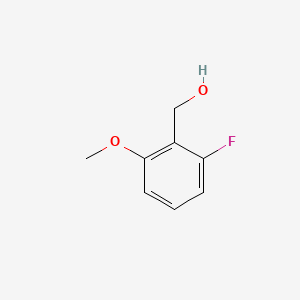

The compound “6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one” is a benzoxazinone derivative with an ethylsulfonyl group at the 6-position. Benzoxazinones are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The ethylsulfonyl group is a sulfur-containing functional group characterized by a sulfonyl group (SO2) attached to an ethyl group .

Molecular Structure Analysis

The molecular structure of “6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one” would be characterized by the benzoxazinone core and the ethylsulfonyl substituent. The exact structure would depend on the specific positions of these groups within the molecule .

Chemical Reactions Analysis

Sulfonyl-containing compounds are involved in radical transformations, where the sulfonyl group typically acts as a leaving group via selective C–S, N–S, O–S, S–S, and Se–S bond cleavage/functionalization .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one” would be influenced by its molecular structure. For instance, the presence of the sulfonyl group could impact its solubility, reactivity, and other properties .

科学研究应用

抗菌活性

6-(乙磺酰基)-2H-1,4-苯并恶嗪-3(4H)-酮及其衍生物因其抗菌特性而受到探索。Gein 等人 (2006) 的研究表明,从该分子合成的某些化合物显示出显着的抗菌活性,突出了其在开发新型抗菌剂方面的潜力(Gein, Rassudikhina, & Voronina, 2006)。

双效 5-HT1 受体拮抗剂和血清素再摄取抑制剂

Bromidge 等人 (2008) 研究了 6-(乙磺酰基)-2H-1,4-苯并恶嗪-3(4H)-酮的衍生物,从而发现了有效的 5-HT(1A/1B/1D) 受体拮抗剂,有或没有额外的血清素转运蛋白 (SerT) 亲和力。这表明该化合物可用于开发针对神经精神疾病中多条途径的药物(Bromidge 等人,2008)。

生态作用和生物活性

Macias 等人 (2009) 对苯并恶嗪酮类(包括 6-(乙磺酰基)-2H-1,4-苯并恶嗪-3(4H)-酮)的生物活性和生态作用进行了广泛综述。这些化合物表现出一系列植物毒性、抗真菌、抗微生物和拒食作用,使其成为农业应用和天然除草剂模型的高度关注对象(Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009)。

聚合物化学

Yao 等人 (2014) 使用 6-(乙磺酰基)-2H-1,4-苯并恶嗪-3(4H)-酮作为基础化合物,合成了一种新型的含磺酸苯并恶嗪单体。该单体用于制造燃料电池中的质子交换膜,表明其在先进材料科学应用中的潜力(Yao, Yan, Ding, Lu, Dong, Ishida, Litt, & Zhu, 2014)。

环境降解研究

Willett 等人 (2016) 探讨了苯并恶嗪酮在降解三嗪除草剂(一个重大的环境问题)中的作用。这项研究强调了像 6-(乙磺酰基)-2H-1,4-苯并恶嗪-3(4H)-酮这样的化合物在解决土壤和水污染问题方面的潜在用途(Willett, Lerch, Lin, Goyne, Leigh, & Roberts, 2016)。

安全和危害

属性

IUPAC Name |

6-ethylsulfonyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-2-16(13,14)7-3-4-9-8(5-7)11-10(12)6-15-9/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBHSYOAMTZTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254744 | |

| Record name | 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

CAS RN |

874774-43-3 | |

| Record name | 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874774-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)